Selectivity Profile: Nlrp3-IN-7 Exhibits Specificity for NLRP3 over NLRC4 and AIM2 Inflammasomes
Nlrp3-IN-7 (Compound 36) was shown in a direct head-to-head comparison to selectively inhibit NLRP3 inflammasome activation without affecting the activation of the NLRC4 and AIM2 inflammasomes. The study's primary readout was the amount of active caspase-1 p20 and IL-1β produced upon inflammasome activation, demonstrating that the inhibitory effect was confined to the NLRP3 pathway [1]. This contrasts with some other NLRP3 inhibitors that may have broader inflammasome effects.
| Evidence Dimension | Inflammasome Selectivity |
|---|---|
| Target Compound Data | Selective inhibition of NLRP3; no significant effect on NLRC4 or AIM2 inflammasomes |
| Comparator Or Baseline | NLRC4 and AIM2 inflammasome activation (comparator assays) |
| Quantified Difference | Inhibition observed only for NLRP3 pathway; NLRC4 and AIM2 pathways unaffected |
| Conditions | Cell-based assays measuring active caspase-1 p20 and IL-1β production following specific inflammasome stimulation [1]. |
Why This Matters
This selectivity is crucial for researchers requiring a tool compound to specifically interrogate NLRP3-dependent pathways without confounding results from off-target inflammasome inhibition.
- [1] Zuo D, et al. Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor. Bioorg Med Chem Lett. 2022 Jun 1;65:128693. View Source
